molecular formula C28H25FN2O3 B11179926 10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11179926
M. Wt: 456.5 g/mol
InChI Key: IZFNPODHYWCNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a methoxyphenyl group, and a hexahydro-dibenzo diazepinone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the use of acetophenone and iodine in DMSO, followed by the addition of 2-aminobenzyl alcohol and DMS. The reaction is carried out at elevated temperatures, typically around 100°C, and monitored by TLC. The product is then purified by column chromatography to yield the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl and methoxyphenyl groups.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include iodine, DMSO, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may interact with DNA or proteins, affecting their function and leading to biological effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H25FN2O3

Molecular Weight

456.5 g/mol

IUPAC Name

5-(4-fluorobenzoyl)-6-(4-methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25FN2O3/c1-17-15-23-26(25(32)16-17)27(18-9-13-21(34-2)14-10-18)31(24-6-4-3-5-22(24)30-23)28(33)19-7-11-20(29)12-8-19/h3-14,17,27,30H,15-16H2,1-2H3

InChI Key

IZFNPODHYWCNLN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.